(4-Biphenylylmethyl)hydrazine Hydrochloride

Übersicht

Beschreibung

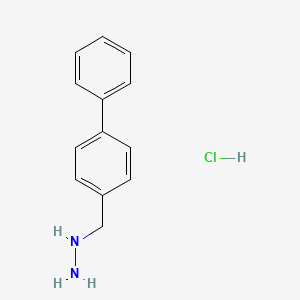

(4-Biphenylylmethyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C13H15ClN2. It is a derivative of hydrazine, where the hydrazine moiety is bonded to a biphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Biphenylylmethyl)hydrazine Hydrochloride typically involves the reaction of (4-Biphenylylmethyl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

(4-Biphenylylmethyl)hydrazine+HCl→(4-Biphenylylmethyl)hydrazine Hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Biphenylylmethyl)hydrazine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazones or other reduced products.

Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazones.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(4-Biphenylylmethyl)hydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact effectively with biological targets, making it particularly valuable in the development of anti-cancer agents. Research indicates that compounds derived from hydrazine derivatives often exhibit significant biological activity, which is crucial for drug discovery and development .

Case Study: Anti-Cancer Agents

A notable application of this compound is in the synthesis of hydrazone derivatives that have shown promise as anti-cancer agents. Studies have demonstrated that these derivatives can induce apoptosis in cancer cells, highlighting the therapeutic potential of this compound .

Organic Synthesis

Facilitating Complex Molecule Formation

In organic chemistry, this compound serves as a versatile reagent for constructing complex molecules. It allows chemists to explore new synthetic pathways and develop innovative materials. The compound's ability to form stable intermediates makes it a valuable tool in synthetic methodologies .

Table 1: Examples of Synthetic Pathways Involving this compound

| Reaction Type | Example Products | Notes |

|---|---|---|

| Hydrazone Formation | Hydrazone derivatives | Used in drug synthesis |

| Condensation Reactions | Various heterocycles | Expands chemical libraries |

| Coupling Reactions | Biaryl compounds | Important for material science |

Analytical Chemistry

Enhancing Chemical Analysis Techniques

this compound is employed in analytical methods such as chromatography. Its ability to form derivatives with other substances enhances the separation and identification processes, thereby improving the accuracy of chemical analyses. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Material Science

Development of Polymers and Resins

The compound is also used in material science, particularly in the production of polymers and resins. Its incorporation into polymer matrices can enhance thermal and mechanical properties, leading to the development of durable materials suitable for various applications, including coatings and composites .

Biochemical Research

Insights into Biological Processes

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. These studies provide insights into biological processes and aid in the discovery of new therapeutic targets. The compound's interaction with biological systems makes it a valuable asset in drug discovery research .

Wirkmechanismus

The mechanism by which (4-Biphenylylmethyl)hydrazine Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The biphenyl group may also contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Phenylphenyl)methylhydrazine Hydrochloride

- (4-Biphenylylmethyl)hydrazine

- (4-Biphenylylmethyl)hydrazine Sulfate

Uniqueness

(4-Biphenylylmethyl)hydrazine Hydrochloride is unique due to its specific structural features, including the biphenyl group and the hydrazine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

(4-Biphenylylmethyl)hydrazine Hydrochloride, with the chemical formula CHClN, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which can lead to significant pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets within cells. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The biphenyl group enhances the compound's binding affinity and specificity, which may contribute to its pharmacological effects .

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Reactive Intermediate Formation : Metabolism of hydrazines can produce reactive species that bind to cellular macromolecules, potentially leading to toxicity or therapeutic effects .

- Antiviral Activity : Preliminary studies suggest that derivatives of hydrazines may exhibit antiviral properties by inhibiting viral proteases .

Biological Activities

Research has indicated that this compound possesses a range of biological activities:

- Antimicrobial Properties : Similar hydrazine derivatives have shown antibacterial and antifungal activities. Studies have reported varying degrees of effectiveness against pathogens such as Candida albicans and Escherichia coli.

- Anticancer Potential : There is ongoing investigation into the use of hydrazines in cancer therapy due to their ability to induce apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that these compounds may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Study 1: Antiviral Activity

A study evaluated the inhibitory action of a related hydrazine derivative on HIV-1 protease. The results indicated significant inhibition at low concentrations, suggesting potential use in HIV treatment .

Study 2: Antimicrobial Efficacy

A comparative analysis of various hydrazine derivatives demonstrated that this compound exhibited notable antimicrobial activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

(4-phenylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFQLYLYAHBUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996780 | |

| Record name | [([1,1'-Biphenyl]-4-yl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75333-07-2 | |

| Record name | [([1,1'-Biphenyl]-4-yl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.